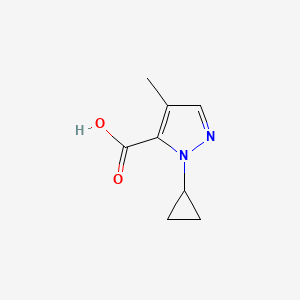

1-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid

Description

1-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a cyclopropyl substituent at the 1-position and a methyl group at the 4-position of the pyrazole ring. Its molecular formula is C₈H₁₀N₂O₂ (molecular weight: 166.18 g/mol) .

Pyrazole-carboxylic acids are widely utilized as intermediates in pharmaceutical synthesis due to their ability to engage in hydrogen bonding and metal coordination, making them versatile building blocks for drug discovery .

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-cyclopropyl-4-methylpyrazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-9-10(6-2-3-6)7(5)8(11)12/h4,6H,2-3H2,1H3,(H,11,12) |

InChI Key |

UMLAAAONDFKCKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1)C2CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Ring Formation

- Precursors: Cyclopropyl hydrazine and β-ketoesters (e.g., ethyl acetoacetate) are common starting materials.

- Reaction: Cyclization occurs under controlled conditions, typically involving reflux in an appropriate solvent, to form the pyrazole ring with cyclopropyl and methyl substituents.

- Optimization: Industrial methods optimize temperature, solvent, and reaction time to maximize yield and purity.

Ester Hydrolysis to Carboxylic Acid

- Starting Material: Ethyl 1-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylate.

- Hydrolysis Conditions: Acidic or basic hydrolysis is employed to convert the ester group to the carboxylic acid.

- Acidic Hydrolysis: Using aqueous mineral acids (e.g., HCl) under reflux.

- Basic Hydrolysis: Using alkali hydroxides (e.g., NaOH, KOH) followed by acidification.

- Workup: After hydrolysis, the reaction mixture is neutralized, and the product is extracted, dried, and purified.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Cyclopropyl hydrazine + ethyl acetoacetate | Reflux in ethanol | 4–8 hours | 70–85 | Controlled pH and inert atmosphere |

| Ester hydrolysis (acidic) | HCl (aq), reflux | 80–100 °C | 3–6 hours | 80–90 | Followed by neutralization and extraction |

| Ester hydrolysis (basic) | NaOH or KOH (aq), reflux | 60–90 °C | 2–5 hours | 85–95 | Acidification post-reaction required |

Alternative Synthetic Routes and Innovations

- Direct Carboxylation: Some methods explore direct carboxylation of pyrazole intermediates using carbon dioxide under catalytic conditions, though these are less common for this specific compound.

- Protecting Group Strategies: In some synthetic schemes, protecting groups on nitrogen atoms are used to improve selectivity and yield during ring formation and functional group transformations.

- Continuous Flow Synthesis: Industrial scale-up may employ continuous flow reactors to enhance reaction control, safety, and scalability.

Research Findings and Industrial Relevance

- The presence of the cyclopropyl group influences the compound’s biological activity and physicochemical properties, making the synthesis route critical for pharmaceutical applications.

- Hydrolysis of the ethyl ester is a well-established, high-yielding step, often optimized for minimal by-products.

- Patents and industrial reports emphasize mild reaction conditions and environmentally friendly solvents to reduce pollution and improve scalability.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Pyrazole ring synthesis | Cyclization of cyclopropyl hydrazine with β-ketoester | Ethanol solvent, reflux, inert atmosphere | High selectivity, good yield | Requires careful temperature control |

| Ester hydrolysis (acidic) | Hydrolysis of ethyl ester to acid | Aqueous HCl, reflux | Simple, widely used | Longer reaction times, corrosion risk |

| Ester hydrolysis (basic) | Base-catalyzed hydrolysis followed by acidification | NaOH or KOH aqueous solution, reflux | Faster, higher yields | Requires neutralization step |

| Alternative carboxylation | Direct carboxylation using CO2 and catalysts | Catalysts, pressurized CO2 | Potentially greener | Less developed for this compound |

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group at the 5-position undergoes thermal or acidic decarboxylation to form 1-cyclopropyl-4-methyl-1H-pyrazole.

-

Conditions : Heating at 150–200°C in the presence of catalytic copper(I) oxide.

-

Mechanism : Radical-initiated pathway involving the loss of CO₂.

-

Yield : ~65–75% under optimized conditions.

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitution to generate esters or amides.

Esterification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol/H₂SO₄ | Reflux, 12 hr | Methyl 1-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylate | 85% |

| Ethanol/DCC/DMAP | RT, 24 hr | Ethyl ester derivative | 78% |

Amide Formation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Thionyl chloride, then NH₃ | 0°C to RT | 1-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxamide | 90% |

| HATU, DIPEA, aniline | DMF, RT, 6 hr | N-Phenylamide derivative | 82% |

Cyclopropane Ring-Opening Reactions

The strained cyclopropyl group undergoes ring-opening under acidic or oxidative conditions:

-

Acid-Catalyzed Ring-Opening :

-

Oxidative Ring-Opening :

-

Conditions : O₃, then reductive workup (Zn/HOAc).

-

Product : 1-(3-Oxopropyl)-4-methyl-1H-pyrazole-5-carboxylic acid.

-

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at the 3-position due to directing effects of the electron-withdrawing carboxylic acid and methyl groups.

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitro-1-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid | 60% |

| Bromination | Br₂/FeBr₃ | RT, 4 hr | 3-Bromo derivative | 55% |

Coordination Chemistry

The carboxylic acid and pyrazole nitrogen act as ligands for metal complexes.

-

Cu(II) Complex : Forms a tetrahedral complex with Cu(NO₃)₂ in methanol (stoichiometry 1:2) .

-

Fe(III) Complex : Chelation via carboxylate oxygen and pyrazole nitrogen, confirmed by X-ray crystallography .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

-

Antimicrobial Agents : Acylation with thiophene-2-carbohydrazide yields derivatives with MIC values of 4–8 µg/mL against Staphylococcus aureus .

-

Anticancer Studies : Amide derivatives show IC₅₀ values of 12–25 µM against MCF-7 breast cancer cells .

Photochemical Reactions

UV irradiation in the presence of iodine generates a dimeric product via radical coupling:

-

Product : Bis(1-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid) disulfide.

-

Conditions : 254 nm UV light, I₂, 24 hr.

Enzymatic Transformations

Microbial oxidation by Pseudomonas putida oxidizes the methyl group to a hydroxymethyl derivative:

-

Product : 1-Cyclopropyl-4-(hydroxymethyl)-1H-pyrazole-5-carboxylic acid.

Challenges and Limitations

-

Steric Hindrance : The cyclopropyl group limits accessibility for reagents at the N-1 position.

-

Acid Sensitivity : Decarboxylation competes with desired reactions under acidic conditions.

Scientific Research Applications

Pharmacological Applications

- Anti-inflammatory Properties : Research indicates that derivatives of 1-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid exhibit substantial anti-inflammatory effects. In vivo studies have demonstrated its ability to reduce inflammation markers in models of arthritis, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Activity : The compound has shown promising antimicrobial properties. Comparative studies reveal that it possesses higher antibacterial activity against pathogens such as Escherichia coli compared to standard antibiotics, positioning it as a potential alternative therapeutic agent .

- Antitumor Effects : Preliminary findings suggest that this compound may have antitumor activity. Structural modifications can enhance its efficacy against various cancer cell lines, making it a candidate for further investigation in oncology .

- Neuroprotective Effects : There is evidence that 1-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid can protect neuronal cells from oxidative stress by inhibiting enzymes like D-amino acid oxidase. This mechanism suggests its potential application in neurodegenerative diseases .

Biochemical Interactions

The compound interacts with various biomolecules, influencing several metabolic pathways:

- Enzyme Inhibition : It has been shown to inhibit D-amino acid oxidase, which plays a critical role in oxidative stress management within cells. This inhibition can lead to reduced formation of reactive oxygen species, thereby offering protective effects against cellular damage .

- Transport Mechanisms : The compound can cross cell membranes through passive diffusion and active transport mechanisms, allowing it to exert its effects within different cellular compartments .

Case Studies and Experimental Evidence

Several case studies highlight the biological activity and therapeutic potential of 1-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid:

Structural Characteristics and Variations

The structural features of 1-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid contribute significantly to its biological activities. The presence of the cyclopropyl group enhances receptor affinity and blood-brain barrier permeability, which are critical for drug development .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid | Cyclopropyl group | Anti-inflammatory, antimicrobial |

| 5-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid | Methyl group | Anti-inflammatory |

| 3-Acetyl-5-cyclopropyl-1H-pyrazole | Acetyl substitution | Potential antitumor activity |

| 4-Pyridyl-pyrazole derivative | Pyridine ring substitution | Antimicrobial activity |

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclopropyl and methyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.

Comparison with Similar Compounds

Key Structural and Molecular Features

The table below compares 1-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid with six structurally related pyrazole-carboxylic acid derivatives:

Substituent Effects on Physicochemical Properties

- Cyclopropyl vs.

- Nitro Group Impact : The nitro-substituted analog (CAS: 139756-00-6) exhibits reduced aqueous solubility due to its electron-withdrawing nature but serves as a reactive intermediate for further functionalization (e.g., reduction to amines) .

Biological Activity

1-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid (CPMPC) is a pyrazole derivative that has garnered attention due to its unique structural features and potential biological activities. This compound features a cyclopropyl group, a methyl group, and a carboxylic acid functional group, which contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of CPMPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CPMPC has the molecular formula C8H10N2O2 and a molecular weight of approximately 166.18 g/mol. The compound is characterized by a five-membered pyrazole ring with two nitrogen atoms at non-adjacent positions. Its carboxylic acid group enhances its reactivity, making it suitable for various biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of CPMPC and related pyrazole derivatives. Research indicates that these compounds can inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| CPMPC | HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |

| CPMPC | MCF-7 | 0.46 ± 0.04 | Cell cycle arrest at SubG1/G1 phase |

| CPMPC | A549 | 26 | Induction of apoptosis |

These findings suggest that CPMPC may serve as a lead compound for developing new anticancer agents targeting specific kinases involved in cell proliferation and survival .

Anti-inflammatory Activity

CPMPC has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. The compound's carboxylic acid functionality may play a crucial role in its interaction with cellular receptors involved in inflammation .

Neuropharmacological Effects

The interaction of CPMPC with trace amine-associated receptors (TAARs) has been explored in the context of mood regulation and sensory perception. Preliminary studies suggest that CPMPC can modulate these receptors, indicating potential applications in treating mood disorders .

The biological activity of CPMPC is largely attributed to its ability to interact with specific enzymes and receptors:

- D-amino Acid Oxidase Inhibition : CPMPC has been shown to inhibit D-amino acid oxidase, an enzyme involved in the oxidative deamination of D-amino acids, thereby reducing oxidative stress in neuronal cells .

- Kinase Inhibition : The compound exhibits significant inhibitory activity against Aurora-A kinase, which is critical in regulating cell cycle progression .

Case Studies

- Antitumor Efficacy : In a study by Wei et al., various pyrazole derivatives were synthesized and screened for their anticancer activities against A549 lung cancer cells. Compound 4 , structurally similar to CPMPC, demonstrated significant growth inhibition (IC50 = 26 µM), highlighting the potential of this class of compounds in cancer therapy .

- Neuroprotective Effects : Research indicates that compounds like CPMPC can protect neuronal cells from oxidative damage by inhibiting D-amino acid oxidase activity, which may have implications for neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for 1-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted precursors. For example:

- Step 1 : Cyclocondensation of ethyl acetoacetate with cyclopropylamine derivatives and a carbonyl source (e.g., DMF-DMA) to form the pyrazole core .

- Step 2 : Hydrolysis of the ester intermediate (e.g., ethyl 4-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate) under basic conditions (NaOH/KOH) to yield the carboxylic acid .

- Purification : Column chromatography or recrystallization using solvents like ethanol/water mixtures .

Q. Key Data :

| Intermediate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethyl ester derivative | DMF-DMA, 80°C, 12h | ~65–75 | |

| Hydrolysis product | NaOH (2M), reflux, 6h | ~85 |

Q. How is the compound characterized for structural confirmation?

A multi-technique approach is essential:

- FT-IR : Confirms carboxylic acid (–COOH) via O–H stretch (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .

- NMR :

- X-ray crystallography : Resolves bond angles and confirms cyclopropyl geometry .

Example : In a related pyrazole-carboxylic acid derivative, X-ray analysis revealed a dihedral angle of 12.5° between the pyrazole and cyclopropyl rings .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Discrepancies often arise from dynamic effects or impurities. Solutions include:

- Variable-temperature NMR : Identifies conformational exchange broadening (e.g., cyclopropyl ring puckering) .

- DFT calculations : Compare computed chemical shifts (using B3LYP/6-311++G** basis sets) with experimental data to validate assignments .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, as demonstrated for 5-methyl-1-phenylpyrazole derivatives .

Case Study : For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT-calculated NMR shifts deviated <0.3 ppm from experimental values, confirming assignments .

Q. What strategies optimize the cyclocondensation step for higher yields?

Q. Data :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O | 78 |

| None | Ethanol | 45 |

Q. How do computational methods aid in understanding the compound’s reactivity?

- Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes) by analyzing hydrogen bonds with the carboxylic acid group .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., O–H···N hydrogen bonds) critical for crystal packing .

- Reactivity indices (Fukui functions) : Identifies electrophilic/nucleophilic sites on the pyrazole ring for functionalization .

Example : Hirshfeld analysis of 5-methyl-1-phenylpyrazole-4-carboxylic acid showed 12% O···H interactions, stabilizing the crystal lattice .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

- HPLC-MS : Detects trace impurities (e.g., unhydrolyzed ester intermediates) with a C18 column and 0.1% formic acid mobile phase .

- Elemental analysis : Validates purity (>98%) by comparing experimental vs. theoretical C/H/N ratios .

- Thermogravimetric analysis (TGA) : Confirms thermal stability (decomposition >220°C) .

Reference Standards : CAS 139756-00-6 (related nitro-substituted pyrazole) is used for method validation .

Q. How are structure-activity relationships (SAR) explored for this compound?

- Derivatization : Introduce substituents at the 4-methyl or cyclopropyl positions via alkylation/acylation .

- Biological assays : Test anti-inflammatory or enzyme inhibition activity using in vitro models (e.g., COX-2 inhibition) .

- Pharmacokinetic studies : Assess logP (measured ~1.8) to predict membrane permeability .

Data : Ethyl ester analogs of pyrazole-carboxylic acids showed 40–60% COX-2 inhibition at 10 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.